Terbium sesquioxide

magneto-optics Faraday rotator optical isolator

Terbium sesquioxide (Tb₂O₃, CAS 12036-41-8) is a rare-earth sesquioxide of the lanthanide series that crystallizes in the cubic C-type (bixbyite, space group Ia3̄) structure under ambient conditions, with a lattice parameter of approximately 10.73 Å and a density of 7.91 g/cm³. It is a direct wide-band-gap p-type semiconductor (experimental band gap ~3.8 eV for the cubic phase) and exhibits a high melting point of ~2,410 °C.

Molecular Formula O3Tb2
Molecular Weight 365.849 g/mol
Cat. No. B7802472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium sesquioxide
Molecular FormulaO3Tb2
Molecular Weight365.849 g/mol
Structural Identifiers
SMILESO=[Tb]O[Tb]=O
InChIInChI=1S/3O.2Tb
InChIKeyGWYXTVGANSBRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbium Sesquioxide (Tb₂O₃) Technical Procurement Profile — Key Physicochemical and Structural Identifiers


Terbium sesquioxide (Tb₂O₃, CAS 12036-41-8) is a rare-earth sesquioxide of the lanthanide series that crystallizes in the cubic C-type (bixbyite, space group Ia3̄) structure under ambient conditions, with a lattice parameter of approximately 10.73 Å and a density of 7.91 g/cm³ [1]. It is a direct wide-band-gap p-type semiconductor (experimental band gap ~3.8 eV for the cubic phase) [2] and exhibits a high melting point of ~2,410 °C [1]. Unlike the mixed-valence terbium oxide Tb₄O₇, Tb₂O₃ contains terbium exclusively in the +3 oxidation state, and X-ray absorption spectroscopy confirms the localization of the final 4f electron within the 4f shell, which fundamentally governs its optical and magnetic behavior [3]. Tb₂O₃ serves as a host or dopant in phosphors, a high-k dielectric candidate, and a Faraday rotator material in magneto-optical ceramics, though it is not the most thermodynamically stable terbium oxide phase at room temperature [4].

Why Terbium Sesquioxide (Tb₂O₃) Cannot Be Generically Substituted by Other Terbium Oxides or Rare-Earth Sesquioxides in Performance-Critical Procurement


Terbium sesquioxide occupies a narrow and non-interchangeable position within the rare-earth sesquioxide family due to its unique combination of a fully localized 4f⁸ electronic configuration (Tb³⁺), a medium-range cubic lattice parameter that positions it between Dy₂O₃ and Gd₂O₃ in the lanthanide contraction series, and a pronounced susceptibility to non-stoichiometric oxidation under thermal treatment [1]. Unlike the mixed-valence Tb₄O₇ — whose X-ray absorption spectrum is a 50% weighted superposition of Tb₂O₃ and TbO₂ spectra — pure Tb₂O₃ exhibits a singular Tb³⁺ valence signature, which produces fundamentally different magnetic ordering, optical transitions, and oxygen-exchange behavior [2]. Moreover, the thermodynamic metastability of Tb₂O₃ with respect to TbO₁.₈₁ at room temperature means that procurement specifications must account for phase purity and thermal history in ways that are irrelevant for more robust sesquioxides such as Gd₂O₃ or Y₂O₃ [3]. The following quantitative evidence demonstrates precisely where Tb₂O₃ diverges from its closest analogs and why generic substitution introduces performance risk.

Quantitative Differential Evidence for Terbium Sesquioxide (Tb₂O₃) Versus Closest Comparators — Procurement-Relevant Performance Data


Verdet Constant of Tb₂O₃ Transparent Ceramics Versus Commercial TGG Single Crystal — Faraday Rotation Performance

Dense Tb₂O₃ transparent ceramics (x = 1.0 in the (TbₓY₁₋ₓ)₂O₃ system) deliver Verdet constants of 495 rad·T⁻¹·m⁻¹ at 633 nm and 154 rad·T⁻¹·m⁻¹ at 1064 nm, which represent the largest reported values for any Faraday rotator material in this wavelength range [1]. In a direct head-to-head comparison, these values are approximately 3.1 and 3.4 times higher, respectively, than those of the commercial terbium gallium garnet (Tb₃Ga₅O₁₂, TGG) single crystal — the current industry-standard Faraday rotator [2]. A separate study on REE:Tb₂O₃ ceramics confirmed that the Verdet constant at 633 nm is about 3.3 times higher than TGG single crystal and 2.6 times higher than terbium aluminum garnet (TAG) ceramics in absolute value [3].

magneto-optics Faraday rotator optical isolator Verdet constant

Antiferromagnetic Ordering Temperature of Tb₂O₃ Versus Tb₄O₇ — Low-Temperature Magnetic Ground State Differentiation

Specific heat measurements between 0.5 and 22 K reveal that Tb₂O₃ undergoes an antiferromagnetic phase transition at 2.42 K, whereas the mixed-valence oxide Tb₄O₇ orders antiferromagnetically at 7.85 K [1]. The 3.24-fold difference in Néel temperature arises from fundamentally different magnetic ion sublattices: Tb₂O₃ contains only Tb³⁺ ions (4f⁸, localized moments), while Tb₄O₇ is a mixed Tb³⁺/Tb⁴⁺ system with distinct superexchange pathways [1]. Thermodynamic analysis of the Tb₂O₃ data further shows that the crystal-field ground state of Tb³⁺ on the non-centrosymmetric C₂ sites is a quasi-doublet with ⟨Jz⟩ ≈ ±6, whereas ions on the centrosymmetric C₃ᵢ sites possess a singlet ground state [1].

low-temperature magnetism antiferromagnetic transition specific heat crystal-field effects

Laser-Induced Damage Threshold and Extinction Ratio of Tb₂O₃ Ceramics Versus TGG Crystal — High-Power Laser Reliability

In direct comparative testing under identical conditions, Tb₂O₃ transparent ceramics demonstrate a laser-induced damage threshold (LIDT) of 18 J/cm², which is 1.8 times higher than that of the commercial TGG single crystal (~10 J/cm²) [1]. Furthermore, the Tb₂O₃ ceramic survived a long-term power handling test with a pulsed laser (pulse width 50 ps, power density 78 MW/cm²) irradiated at 2 MHz for 7,000 hours without damage [1]. The extinction ratio of the Tb₂O₃ ceramic exceeded 42 dB, surpassing the TGG crystal value of 35 dB [1]. The thermal lens effect (1/f) was measured at only 0.40 m⁻¹ under 50 W fiber laser irradiation, while the insertion loss (0.04 dB) remained equivalent to that of TGG [1].

laser damage threshold Faraday isolator high-power laser extinction ratio thermal lensing

Phase-Dependent Dielectric Constant of Tb₂O₃ Thin Films — C-Phase Versus B-Phase and Comparison to High-k Industry Standard HfO₂

Pulsed-laser-deposited Tb₂O₃ thin films exhibit a pronounced phase-dependent dielectric response: the cubic C-phase (grown under oxygen-rich 10⁻¹ Torr) yields a dielectric constant k = 24.9 at 100 kHz, while the monoclinic B-phase (grown under oxygen-poor 10⁻⁶ Torr) produces k = 13.5 at the same frequency [1]. The 1.84× enhancement in k for the cubic phase places it competitively within the range of the current CMOS industry standard HfO₂ (k ≈ 20–25), while the monoclinic phase remains substantially lower [1]. The direct optical band gap also shifts from 2.8 eV (C-phase) to 3.4 eV (B-phase), providing an additional optical diagnostic for phase identification [1]. The lattice constant of ~10.73 Å for cubic Tb₂O₃ is nearly exactly twice the Si lattice constant (5.431 Å), enabling epitaxial or highly textured growth on silicon substrates [2].

high-k dielectric CMOS gate oxide thin-film capacitor phase engineering

Thermal Oxidation/Reduction Pathway of Tb₂O₃ — Non-Stoichiometric Phase Evolution and Its Contrast with Stable Rare-Earth Sesquioxides

When heated in air, Tb₂O₃ follows a sequential oxidation/reduction pathway: it first oxidizes to TbO₁.₈₁ at 500 °C, then deoxidizes to TbO₁.₇₁₄ at 600 °C, and finally returns to Tb₂O₃ at 988 °C [1]. Critically, the most thermodynamically stable phase at room temperature is not Tb₂O₃ itself but TbO₁.₈₁ [1]. During vacuum sintering, a reversible phase transition above 1,600 °C induces internal cracking in Tb₂O₃ bodies [1]. This complex non-stoichiometric behavior is a direct consequence of the accessibility of the Tb³⁺/Tb⁴⁺ redox couple and is fundamentally absent in rare-earth sesquioxides with single stable oxidation states, such as Gd₂O₃ (Gd³⁺ only), Dy₂O₃ (Dy³⁺ only), and Y₂O₃ (Y³⁺ only), which remain stoichiometric and phase-stable across the same temperature range [2].

thermal stability phase transformation non-stoichiometry thermogravimetric analysis sintering

Evidence-Backed Application Scenarios for Terbium Sesquioxide (Tb₂O₃) Procurement — Where Quantitative Differentiation Drives Material Selection


Compact High-Power Faraday Isolators for kW-Class Laser Systems

The 3.1–3.4× higher Verdet constant of Tb₂O₃ ceramics relative to TGG single crystals [1] enables Faraday isolator designs with a proportionally shorter optical path length. Combined with a laser damage threshold 1.8× higher than TGG (18 vs. ~10 J/cm²) [1] and demonstrated reliability under 78 MW/cm² pulsed operation for 7,000 hours [1], Tb₂O₃ ceramics are uniquely suited for high-power fiber and solid-state laser systems where TGG-based isolators would require bulky thermal management solutions or suffer catastrophic failure. The extinction ratio exceeding 42 dB (vs. 35 dB for TGG) provides superior optical isolation critical for preventing back-reflections from damaging seed oscillators [1].

Cryogenic Magnetic Calibration Standards and Low-Temperature Physics Research

The well-defined antiferromagnetic ordering transition of Tb₂O₃ at 2.42 K — separated by 5.43 K from that of the common contaminant phase Tb₄O₇ (TN = 7.85 K) — provides a sharp, reproducible specific heat anomaly that can serve as an in situ phase-purity diagnostic and low-temperature calibration point [2]. Procurement for cryogenic research applications should specify measurement of the Néel temperature via low-temperature specific heat or magnetic susceptibility as a quality control gate, since even small fractions of Tb₄O₇ contamination shift the apparent ordering temperature upward and compromise calibration accuracy.

Phase-Engineered High-k Gate Dielectric Layers for Advanced CMOS and Non-Volatile Memory Devices

Tb₂O₃ thin films offer an 85% tunable range in dielectric constant (k = 13.5 for monoclinic B-phase vs. 24.9 for cubic C-phase at 100 kHz) through control of the oxygen partial pressure during deposition [3]. The cubic C-phase, with k = 24.9, is competitive with the industry standard HfO₂ (k ≈ 20–25) while additionally benefiting from a lattice constant (10.73 Å) that is nearly exactly 2× the Si lattice parameter, facilitating epitaxial integration [4]. This phase-dependent dielectric tunability is absent in HfO₂ and enables a single-material platform for both high-k gate dielectrics (C-phase) and moderate-k charge-trapping layers (B-phase) in MOHOS-type non-volatile memory architectures [3].

Green-Emitting Phosphor Hosts for Displays and Solid-State Lighting

Tb³⁺ ions in Tb₂O₃ exhibit a dominant sharp-line ⁵D₄ → ⁷F₅ emission at approximately 544 nm, responsible for characteristic green luminescence with high color purity [5]. As a phosphor host, Tb₂O₃-added pollucite has achieved a photoluminescence quantum yield (QY) of 80% [6]. Although switching the terbium source to Tb₄O₇ further raises the QY to 90%, Tb₂O₃ remains the preferred precursor when a pure Tb³⁺ emission spectrum without Tb⁴⁺-related absorption bands is required, as the 4f electron in Tb₂O₃ remains fully localized within the 4f shell and produces a clean, well-characterized green emission profile [7]. Procurement for phosphor synthesis should specify Tb₂O₃ when spectral purity of the Tb³⁺ emission is prioritized over maximizing quantum yield.

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